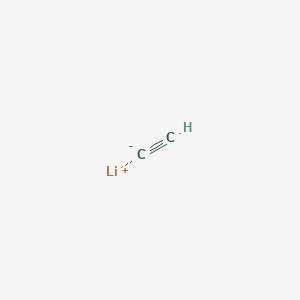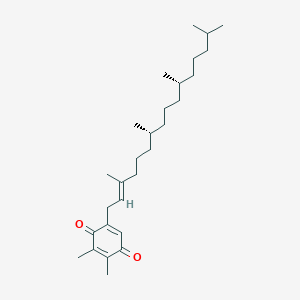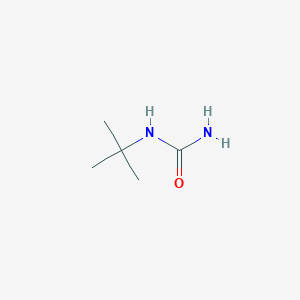
4-Phenylbutanamide
Übersicht
Beschreibung
Synthesis Analysis The synthesis of 4-phenylbutanamide derivatives can be complex and involves multiple steps. For instance, a similar compound, 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, was synthesized through a route involving chlorination, condensation, and ammomolysis steps. This process highlights the multifaceted approach required in amide synthesis, starting from easily available materials to achieve reasonable yields (Song Hong-rui, 2009).
Molecular Structure Analysis The molecular structure of 4-phenylbutanamide can be explored through its analogs. For example, the crystal structure of 4-hydroxy-3-phenylbutanamide monohydrate has been determined, showing how steric hindrance and molecular configurations affect chemical behavior. This analysis assists in understanding the physical and chemical properties of the compound (M. Soriano-garcia et al., 1984).
Chemical Reactions and Properties 4-Phenylbutanamide and its derivatives engage in various chemical reactions, highlighting their reactivity and functional utility in organic synthesis. For example, the photoinduced pinacolisation of 4-oxo-4-phenylbutanamides showcases the compound's reactivity under specific conditions, leading to products with unusual diastereoselectivities (U. Lindemann et al., 1999).
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation for Cerebral Protection : 4-Phenylbutanamides demonstrated antilipidperoxidation activities and protective effects against hypobaric hypoxia, suggesting potential as cerebral protective agents (Tatsuoka et al., 1992).
Inhibitory Effects on Malignant Glioma Cells : Sodium 4-phenylbutyrate (phenylbutyrate) exhibited inhibitory effects on the proliferation, morphology, migration, and invasiveness of malignant glioma cells, indicating potential as an anti-cancer agent (Engelhard et al., 1998).
Crystal Structure Analysis : The structure of 4-hydroxy-3-phenylbutanamide monohydrate was studied to investigate the influence of different substituents on its pharmacological activity, relevant in anticonvulsant molecule research (Soriano-garcia et al., 1984).
Neuroprotective Effect against Cerebral Ischemic Injury : 4-PBA showed neuroprotective effects in a mouse model of hypoxia-ischemia by inhibiting ER-mediated apoptosis and inflammation, suggesting a potential role in stroke treatment (Qi et al., 2004).
Pharmacoproteomics in Cystic Fibrosis Cells : 4-PBA treatment of cystic fibrosis bronchial epithelial cells identified proteins associated with the amelioration of the chloride transport defect, aiding in cystic fibrosis research (Singh et al., 2006).
Clinical Trial for Cystic Fibrosis : 4PBA induced epithelial CFTR function in vivo in deltaF508-homozygous cystic fibrosis patients, demonstrating its therapeutic potential (Rubenstein & Zeitlin, 1998).
Therapeutic Effects in Maintaining Proteostasis : 4-PBA, used for urea cycle disorders, was explored as a chemical chaperone to prevent misfolded protein aggregation and alleviate ER stress, relevant in various pathologies (Kolb et al., 2015).
Use as Phosphine-Free Ligands in Pd-Catalyzed Reactions : 1,3-Dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, were effective as low-cost, phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions (Cui et al., 2007).
Eigenschaften
IUPAC Name |
4-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPWUMPXISBPIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294735 | |
| Record name | 4-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutanamide | |
CAS RN |
1199-98-0 | |
| Record name | 1199-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYLBUTYRAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



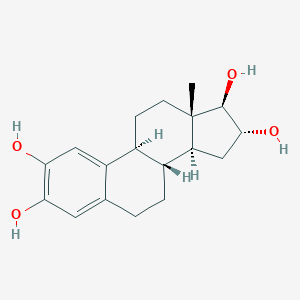
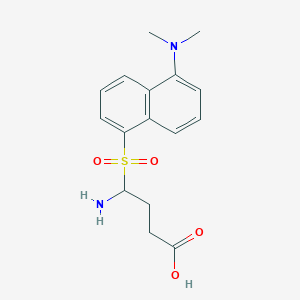
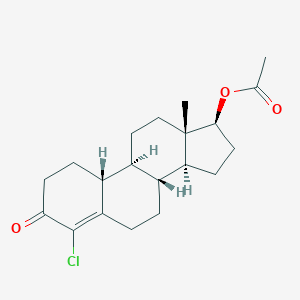
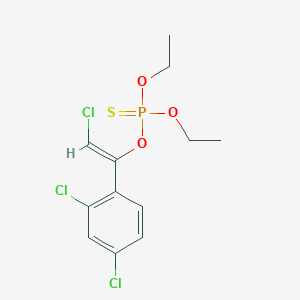
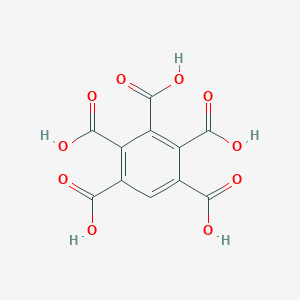
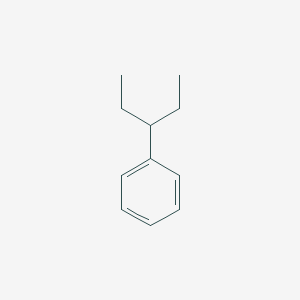
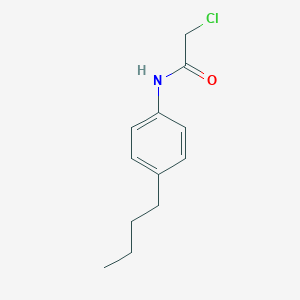

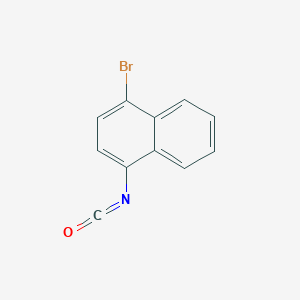
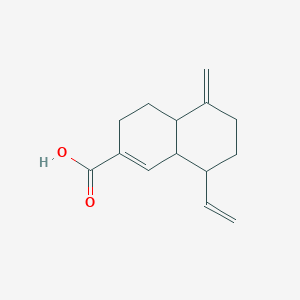
![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
